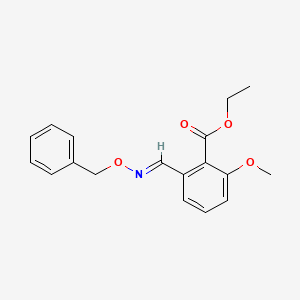

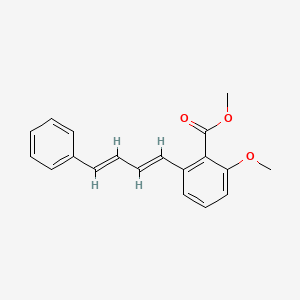

2-(Benzyloxyimino-methyl)-6-methoxy-benzoic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often formed by condensation of a carboxylic acid and an alcohol. The specific compound you mentioned seems to be a complex ester with additional functional groups.

Synthesis Analysis

The synthesis of complex esters often involves reactions like esterification, alkylation, and condensation . The exact method would depend on the specific structure of the starting materials and the desired product.Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group . The presence of additional functional groups like the benzyloxyimino group in your compound would add complexity to the structure .Chemical Reactions Analysis

Esters undergo a variety of reactions. One of the most common is hydrolysis, which is the breaking of the ester bond by water, often under acidic or basic conditions . Other reactions include reduction, transesterification, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure .Scientific Research Applications

Synthesis Methods and Optimization

Cytotoxic Potential in Cancer Research

Derivatives of benzoic acid esters have been evaluated for their cytotoxic potential, indicating their relevance in medicinal chemistry, particularly in cancer research. For example, derivatives of 2- and 3-benzo[b]furan carboxylic acids have shown significant cytotoxic activities against human cancer cell lines, highlighting the potential therapeutic applications of these compounds (J. Kossakowski et al., 2005).

Antimicrobial Applications

Research into the antimicrobial properties of phenolic compounds from Anabasis aphylla L. identified several phenolic compounds with promising baseline information for potential use as antimicrobial agents. This suggests that structurally related compounds, such as 2-(Benzyloxyimino-methyl)-6-methoxy-benzoic acid ethyl ester, could also possess antimicrobial properties worth exploring (H. Du et al., 2009).

Green Chemistry and Catalysis

The study on the selective synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride using alkali-promoted hydrotalcite showcases the application of green chemistry principles and the use of novel catalysts for ester synthesis. This research could inform methods for synthesizing compounds like 2-(Benzyloxyimino-methyl)-6-methoxy-benzoic acid ethyl ester in an environmentally friendly manner (Shivaji L. Bhanawase & G. Yadav, 2017).

Inhibition Activities and Potential Pharmaceutical Applications

Studies have also focused on the synthesis of novel compounds for their enzyme inhibition activities, such as elastase inhibition, which is relevant for pharmaceutical and cosmetic industries. This indicates the broader applicability of structurally related compounds in developing new therapeutic agents (Belma Hasdemir et al., 2018).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-methoxy-6-[(E)-phenylmethoxyiminomethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-22-18(20)17-15(10-7-11-16(17)21-2)12-19-23-13-14-8-5-4-6-9-14/h4-12H,3,13H2,1-2H3/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTXFHJMJDWACE-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)C=NOCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=CC=C1OC)/C=N/OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxyimino-methyl)-6-methoxy-benzoic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate](/img/structure/B6339505.png)

![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)

![2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339545.png)

![2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]](/img/structure/B6339548.png)

![2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339554.png)

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339561.png)

![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339579.png)

![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339596.png)

![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339599.png)